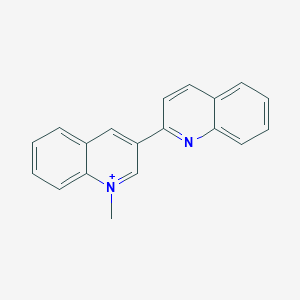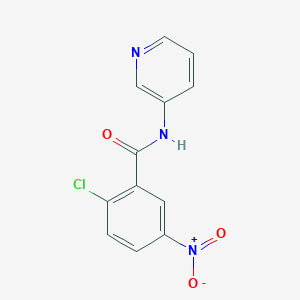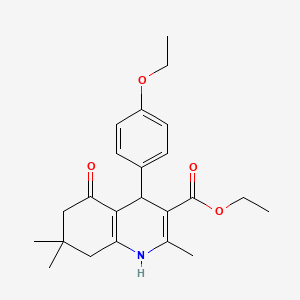
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a phenyl ring substituted with a hexyloxy group and a pyridine ring also substituted with a hexyloxy group at the carboxylate position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate typically involves the esterification of 4-(hexyloxy)phenol with 6-(hexyloxy)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
化学反応の分析
Types of Reactions
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors
作用機序
The mechanism of action of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light to produce reactive oxygen species that induce cell death.
類似化合物との比較
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate can be compared with other similar compounds such as:
4-(Hexyloxy)phenyl 4-(hexyloxy)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
4-(Hexyloxy)phenyl 4-(hexyloxy)benzamide: Contains an amide group instead of a carboxylate group.
4-(Hexyloxy)phenyl 4-(hexyloxy)benzyl alcohol: Features an alcohol group instead of a carboxylate group
The uniqueness of this compound lies in its combination of phenyl and pyridine rings with hexyloxy substitutions, providing distinct chemical and physical properties that are advantageous in various applications.
特性
分子式 |
C24H33NO4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(4-hexoxyphenyl) 6-hexoxypyridine-3-carboxylate |
InChI |
InChI=1S/C24H33NO4/c1-3-5-7-9-17-27-21-12-14-22(15-13-21)29-24(26)20-11-16-23(25-19-20)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
InChIキー |
FDISEODNYNEJEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11704199.png)
![(5E)-N5-[(4-Methoxyphenyl)methylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11704216.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704228.png)

![N-(4-bromophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11704230.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11704276.png)
![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)
